molecular formula C17H20O6S B14516905 2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol;4-methylbenzenesulfonic acid CAS No. 62590-70-9

2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol;4-methylbenzenesulfonic acid

Katalognummer: B14516905
CAS-Nummer: 62590-70-9
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: XDLJTUQEIKPFKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol;4-methylbenzenesulfonic acid is a compound that combines the structural features of 2,3-dihydro-1,4-benzodioxin and 4-methylbenzenesulfonic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with ethylene oxide under acidic conditions to yield the desired product . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the ethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halides, amines

Wirkmechanismus

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the production of certain metabolites, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol;4-methylbenzenesulfonic acid is unique due to the presence of both the ethanol and sulfonic acid groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

62590-70-9

Molekularformel

C17H20O6S

Molekulargewicht

352.4 g/mol

IUPAC-Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C10H12O3.C7H8O3S/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,8,11H,5-7H2;2-5H,1H3,(H,8,9,10)

InChI-Schlüssel

XDLJTUQEIKPFKB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.